molecular formula C15H15N3O7S B2445349 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 868680-17-5

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-dimethylsulfamoyl)benzoate

Cat. No. B2445349
CAS RN: 868680-17-5
M. Wt: 381.36
InChI Key: JUIXYWXYMPEIGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for the compound involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxybenzylidene ethyl acetoacetate. This intermediate is then reacted with nitromethane to form 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, which is subsequently reacted with ammonium acetate to form the final product.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compound include condensation, reaction with nitromethane, and reaction with ammonium acetate.


Physical And Chemical Properties Analysis

The compound is slightly soluble in ethanol, methanol, and dimethyl sulfoxide, but insoluble in water. Other physical and chemical properties like melting point, boiling point, density are not specified in the available resources .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A similar compound, 4-methyl-6-nitro-2-oxo-2H-chromen-7yl-2-(4-(4-fluorophenyl)-6-substituted-phenyl-2H-1,3-thiazin-2-yl-amino) acetate, has been synthesized and evaluated for its antimicrobial and antioxidant activities . It’s possible that “6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-dimethylsulfamoyl)benzoate” might have similar properties.

Safety and Hazards

The safety, risk, hazard and MSDS of the compound are not specified in the available resources .

properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O7S/c1-9-8-12(13(18(21)22)14(19)16-9)25-15(20)10-4-6-11(7-5-10)26(23,24)17(2)3/h4-8H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIXYWXYMPEIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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